Superior Cytotoxicity of Threo Isomer Against Hepatocellular Carcinoma Cells Compared to Erythro Isomer
The threo-guaiacylglycerol-β-coniferyl aldehyde ether derivative (compound 2b) demonstrated superior cytotoxicity against Hep3B hepatocellular carcinoma cells, with an IC50 value of 39.02 μM, compared to its erythro counterpart (compound 1b), which exhibited an IC50 of 45.56 μM. [1] This represents a 14.3% improvement in potency for the threo isomer. The assay was performed using an MTT cell viability assay. [1]
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 39.02 μM |
| Comparator Or Baseline | Erythro-guaiacylglycerol-β-coniferyl aldehyde ether (1b): 45.56 μM |
| Quantified Difference | Threo isomer is 6.54 μM more potent (14.3% lower IC50) |
| Conditions | MTT assay using Hep3B hepatocellular carcinoma cells |
Why This Matters
For researchers investigating anti-hepatocellular carcinoma agents, this stereochemistry-dependent difference in potency directly impacts experimental outcomes and makes the threo isomer the preferred tool compound.
- [1] Yao GD, Wang J, Song XY, et al. Stereoisomeric guaiacylglycerol-beta-coniferyl aldehyde ether induces distinctive apoptosis by downregulation of MEK/ERK pathway in hepatocellular carcinoma cells. Bioorg Chem. 2018 Dec;81:382-388. View Source
